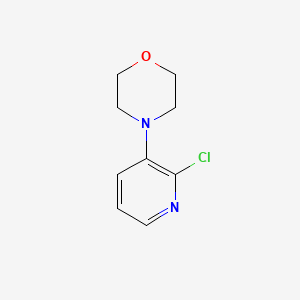

4-(2-Chloropyridin-3-yl)morpholine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(2-chloropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAZVILXVGXDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680650 | |

| Record name | 4-(2-Chloropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-44-6 | |

| Record name | 4-(2-Chloropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloropyridin 3 Yl Morpholine and Its Derivatives

Established Synthetic Routes

Traditional synthesis of 4-(2-chloropyridin-3-yl)morpholine and its analogues relies on a variety of well-established reaction pathways, including condensation, oxidation, reduction, and substitution reactions.

Condensation Reactions

Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental in building the precursors for morpholine-substituted pyridines. For instance, the formation of an amide bond via condensation is a key step in creating related structures. The synthesis of 4-[(2-chloropyridin-3-yl)carbonyl]morpholine is achieved through the condensation of 2-chloronicotinic acid with morpholine (B109124). This reaction typically involves activating the carboxylic acid group to facilitate the nucleophilic attack by the morpholine nitrogen.

Furthermore, Claisen-Schmidt condensation reactions are instrumental in synthesizing chalcone (B49325) intermediates, which can be precursors to more complex heterocyclic systems. nih.gov This type of reaction involves the condensation of an aldehyde with a ketone in the presence of a base, forming an α,β-unsaturated ketone. nih.gov For example, the reaction of an appropriate pyridine-based aldehyde with an acetophenone (B1666503) derivative can yield a chalcone that serves as a versatile building block for further derivatization. nih.govnih.gov

Oxidation and Reduction Pathways

Oxidation and reduction reactions provide critical pathways for modifying pyridine (B92270) rings and introducing functional groups necessary for synthesis.

Oxidation: The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to activate the pyridine ring, enhancing its reactivity toward nucleophilic substitution. For example, in the synthesis of quinoline (B57606) derivatives, the starting material is often oxidized with an agent like m-chloroperbenzoic acid (m-CPBA). researchgate.net This N-oxidation modifies the electronic properties of the ring, making positions such as C2 and C4 more susceptible to attack by nucleophiles. researchgate.net

Reduction: Reduction pathways are crucial for the final steps of derivatization. Reductive amination, for instance, is a powerful method for forming carbon-nitrogen bonds. In the synthesis of chiral morpholine analogues, after the core structure is assembled, a Boc protecting group can be removed under acidic conditions, followed by reductive amination with an appropriate aldehyde or ketone to introduce a variety of substituents onto the morpholine nitrogen. mdpi.com

Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is one of the most direct and widely employed methods for the synthesis of this compound. This reaction involves the displacement of a halide, typically chloride, from the pyridine ring by the nucleophilic morpholine. The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nitrogen atom in the ring, facilitating the substitution.

A common synthetic approach involves reacting a di-substituted pyridine, such as 2,3-dichloropyridine (B146566), with morpholine. The reaction's regioselectivity can often be controlled by managing the reaction conditions. Analogous syntheses have been well-documented; for example, 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine is synthesized by reacting the chlorinated thienopyrimidine precursor with morpholine in refluxing ethanol. nih.gov Similarly, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide is prepared by treating the corresponding 4-chloroquinoline (B167314) derivative with morpholine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (120 °C). researchgate.net These examples highlight a robust and versatile method for forging the critical carbon-nitrogen bond between the pyridine and morpholine moieties.

Advanced Synthesis Techniques

To improve efficiency, yield, and environmental footprint, modern synthetic chemistry has embraced advanced techniques. Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are at the forefront of these innovations for creating this compound analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity compared to conventional heating methods. libretexts.orgarkat-usa.org

The synthesis of various morpholine-containing heterocycles has been shown to benefit significantly from this technique. libretexts.org For example, in the synthesis of 2-anilinopyrimidines via nucleophilic substitution, microwave irradiation at 160°C for just 10 minutes can achieve results that would require much longer periods with traditional heating. The efficiency of microwave heating stems from its ability to directly and rapidly heat the solvent and reactants, leading to faster reaction rates. libretexts.org

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Benzoxazine Synthesis | 8-10 hours | 70-82% | 10-15 minutes | 80-92% | arkat-usa.org |

| Chalcone Condensation | 6-8 hours | 75-88% | 2-5 minutes | 80-95% | libretexts.org |

| Azo-carboxamide Synthesis | 2 hours | ~84% | 3 minutes | ~95% |

Suzuki Reaction and Carbon-Carbon Bond Coupling for Analogues

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, enabling the synthesis of a vast array of complex molecular architectures. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, and it is particularly useful for creating biaryl compounds or introducing alkyl or aryl substituents onto heterocyclic rings.

For the synthesis of analogues of this compound, the Suzuki reaction allows for the modification of the pyridine ring, typically before or after the introduction of the morpholine moiety. A key strategy involves starting with a di-halogenated pyridine, such as 2-chloro-3-bromopyridine or another suitably functionalized pyridine. One halogen can be selectively displaced by morpholine via an SNAr reaction, while the other serves as a handle for a subsequent Suzuki coupling to introduce a new carbon-based group.

Pfitzinger Condensation for Quinoline Core Analogues

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids and their derivatives. wikipedia.orgresearchgate.net The fundamental reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.org The mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline structure. wikipedia.org

While direct synthesis of a quinoline analogue of this compound via the Pfitzinger reaction is not prominently documented, the synthesis of such analogues is theoretically plausible. This could be achieved by utilizing a custom-synthesized isatin derivative that incorporates a morpholine moiety at a suitable position. Alternatively, a carbonyl compound containing the this compound framework could be reacted with isatin. This would result in a complex quinoline structure bearing the morpholine-substituted chloropyridine group. The versatility of the Pfitzinger reaction allows for the creation of a wide array of substituted quinolines, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Precursor and Intermediate Compounds in Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming C-N bonds on heteroaromatic rings involves the reaction of a suitably substituted pyridine with morpholine. youtube.comnih.gov

Key Precursors:

The synthesis relies on two main precursor compounds:

| Precursor Compound | Role in Synthesis |

| 2,3-Dichloropyridine | The electrophilic pyridine substrate. The chlorine atom at the 3-position is the target for nucleophilic attack by morpholine. |

| Morpholine | The nucleophile that attacks the pyridine ring to form the desired C-N bond. nist.gov |

A closely related compound, (2-chloropyridin-3-yl)(morpholino)methanone, is synthesized from 2-Chloronicotinic acid and morpholine, demonstrating the feasibility of forming the crucial C-N bond at the 3-position of the 2-chloropyridine (B119429) ring system. chemicalbook.comchemspider.com

Intermediates:

The SNAr mechanism proceeds through a high-energy, transient intermediate known as a Meisenheimer complex . nih.gov In this specific reaction, the intermediate is formed when the morpholine nitrogen atom attacks the C-3 position of the 2,3-dichloropyridine ring, temporarily disrupting its aromaticity. The subsequent expulsion of the chloride leaving group from the same carbon atom restores the aromaticity of the pyridine ring and yields the final product, this compound.

Optimization of Synthetic Conditions

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The parameters for N-arylation of amines with heteroaryl chlorides are well-studied and provide a framework for this synthesis.

Catalyst: While many N-arylation reactions require a transition-metal catalyst, such as palladium or copper complexes, to proceed efficiently, the reaction on a highly electron-deficient ring like a dichloropyridine can often occur via an uncatalyzed SNAr mechanism. nih.govresearchgate.netresearchgate.net However, for less reactive substrates or to improve reaction rates and yields, a catalyst system like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand can be employed. researchgate.net

Base: A base is typically required to neutralize the hydrochloric acid (HCl) formed during the reaction. In catalytic systems, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often used. researchgate.net In uncatalyzed reactions, a weaker inorganic base such as potassium carbonate (K₂CO₃) or even an excess of morpholine itself can serve as the acid scavenger. jocpr.com

Solvent: The choice of solvent is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Tetrahydrofuran (THF) are generally preferred as they can effectively solvate the charged Meisenheimer intermediate, thereby stabilizing it and facilitating the reaction. researchgate.netnih.gov

Temperature and Method: The reaction rate is highly dependent on temperature. Often, heating is required to overcome the activation energy of the reaction. Microwave-assisted synthesis has proven to be a highly effective method for accelerating N-arylation reactions, often reducing reaction times from hours to minutes compared to conventional heating methods. nih.gov

Analytical Techniques for Structural Confirmation of Synthesized Compounds

A combination of spectroscopic and analytical methods is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would be:

Morpholine Protons: Two distinct triplets, each integrating to 4 protons. The protons on the carbons adjacent to the oxygen (-O-CH₂-) are expected to appear downfield (approx. δ 3.7-3.9 ppm) compared to the protons on the carbons adjacent to the nitrogen (-N-CH₂-, approx. δ 3.0-3.2 ppm). nih.govrsc.org

Pyridine Protons: Three signals in the aromatic region (approx. δ 7.0-8.5 ppm), corresponding to the three protons on the substituted pyridine ring. Their specific chemical shifts and coupling patterns (doublets or doublets of doublets) would confirm the 2,3-substitution pattern. chemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

Morpholine Carbons: Two signals are expected for the morpholine ring carbons, one for the C-N carbons (approx. δ 50-53 ppm) and one for the C-O carbons (approx. δ 66-68 ppm). nih.govrsc.org

Pyridine Carbons: Five distinct signals would be expected in the aromatic region for the five carbons of the pyridine ring. The carbon attached to the chlorine (C-Cl) would be significantly shifted.

Two-dimensional NMR techniques like COSY, HMQC, and HMBC are used to establish correlations between protons and carbons for unambiguous assignment of all signals. bas.bg

Predicted NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale/Notes |

|---|---|---|---|

| ¹H NMR | Morpholine H (2x -N-CH₂-) | ~3.1 | Adjacent to the electron-withdrawing pyridine ring. |

| Morpholine H (2x -O-CH₂-) | ~3.8 | Typical chemical shift for morpholine protons adjacent to oxygen. nih.gov | |

| ¹H NMR | Pyridine H-4 | ~7.1 | Aromatic region, specific shifts and couplings determined by the electronic effects of the chloro and morpholino groups. Based on known chloropyridine data. chemicalbook.com |

| Pyridine H-5 | ~7.7 | ||

| Pyridine H-6 | ~8.1 | ||

| ¹³C NMR | Morpholine C (-N-CH₂-) | ~52 | Characteristic shifts for N-substituted morpholines. rsc.org |

| Morpholine C (-O-CH₂-) | ~67 | ||

| ¹³C NMR | Pyridine C-2 | ~150 | Shifts influenced by the electronegative Cl and N substituents. DEPT-135 experiments would differentiate between CH and quaternary carbons. bas.bg |

| Pyridine C-3 | ~145 | ||

| Pyridine C-4 | ~122 | ||

| Pyridine C-5 | ~138 | ||

| Pyridine C-6 | ~148 |

Mass Spectrometry (MS and GS/MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 198.65 g/mol ), the following would be expected: hoffmanchemicals.com

Molecular Ion Peak (M⁺): A peak at m/z ≈ 198.

Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z ≈ 200 with an intensity of approximately one-third of the main molecular ion peak is expected.

Fragmentation: High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental formula. Tandem MS (MS/MS) experiments would reveal fragmentation patterns. A common fragmentation pathway for N-substituted morpholines is the loss of the morpholine moiety (C₄H₈NO, ~86 Da). preprints.org

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the purified sample. The experimental values are compared against the theoretical values calculated from the molecular formula (C₉H₁₁ClN₂O) to confirm the compound's empirical formula and assess its purity.

Calculated Elemental Composition for C₉H₁₁ClN₂O

| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon (C) | C₉H₁₁ClN₂O | 198.65 | 54.41 |

| Hydrogen (H) | 5.58 | ||

| Chlorine (Cl) | 17.84 | ||

| Nitrogen (N) | 14.10 | ||

| Oxygen (O) | 8.05 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts: the 2-chloropyridine ring and the morpholine ring.

Based on established data for similar structures, the expected vibrational frequencies for this compound are detailed in the table below. The morpholine moiety is characterized by C-H stretching vibrations of its methylene (B1212753) groups, which typically appear in the 2850-3000 cm⁻¹ region. researchgate.net The C-O-C stretching of the ether linkage in the morpholine ring gives rise to a strong absorption band, usually in the 1115-1070 cm⁻¹ range. The C-N stretching vibrations of the tertiary amine within the morpholine ring and its connection to the pyridine ring would also be observable.

The pyridine ring itself will show characteristic C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. The presence of the chlorine substituent on the pyridine ring will influence the position of these bands and will also have a characteristic C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ region.

Table 1: Expected FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |

| ~3100-3000 | Medium to Weak | Aromatic C-H Stretching (Pyridine) |

| ~2960-2850 | Medium | Aliphatic C-H Stretching (Morpholine) |

| ~1600-1550 | Medium to Strong | C=C and C=N Stretching (Pyridine Ring) |

| ~1450 | Medium | CH₂ Bending (Morpholine) |

| ~1260 | Medium to Strong | C-N Stretching (Aryl-N) |

| ~1120 | Strong | C-O-C Asymmetric Stretching (Morpholine) |

| ~800-700 | Medium to Strong | C-Cl Stretching |

| ~880-820 | Medium | Out-of-plane C-H Bending (Pyridine) |

Analysis of FT-IR spectra of related compounds, such as various morpholine derivatives, confirms the presence of characteristic bands for the morpholine ring system. For instance, studies on 4-(2-chloroacetyl)morpholine derivatives show distinct absorption bands for the morpholine N-H, C-H, and C=O groups. jocpr.com While the carbonyl group is absent in the title compound, the consistent appearance of morpholine-related vibrations supports the expected spectral features.

X-ray Crystal Structure Analysis

As of the current literature survey, a single-crystal X-ray diffraction analysis for this compound has not been reported. However, if crystals of sufficient quality were to be obtained, this technique would provide invaluable, unambiguous information about the three-dimensional structure of the molecule.

X-ray crystallography would definitively determine the bond lengths, bond angles, and torsion angles within the molecule. This would allow for a precise characterization of the geometry of both the pyridine and morpholine rings. Of particular interest would be the conformation of the morpholine ring, which typically adopts a chair conformation. The analysis would also reveal the relative orientation of the morpholine ring with respect to the pyridine ring, including the dihedral angle between the two rings.

Furthermore, the crystal packing arrangement would be elucidated, showing the intermolecular interactions such as hydrogen bonds (if any), van der Waals forces, and potential π-π stacking interactions between the pyridine rings of adjacent molecules. This information is crucial for understanding the solid-state properties of the compound.

For comparative purposes, X-ray crystal structure data for other morpholine-containing heterocyclic compounds have been reported. For example, the crystal structure of 4-(2-bromo-4-(6-morpholino-3-phenyl-3H-benzo[f]chromen-3-yl) cyclohexa-2,5-dien-1-yl)morpholine has been determined, revealing the complex stereochemistry and intermolecular interactions in the solid state. researchgate.net Such studies underscore the power of X-ray crystallography in providing detailed structural insights.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The values in this table are hypothetical and serve as a template for what would be reported from an actual X-ray crystal structure analysis.

Biological and Pharmacological Investigations of 4 2 Chloropyridin 3 Yl Morpholine and Analogues

General Biological Activities

The biological activity of 4-(2-Chloropyridin-3-yl)morpholine is attributed to its capacity to interact with various biological targets, including enzymes and receptors. The morpholine (B109124) ring is a well-established pharmacophore in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to participate in molecular interactions. nih.gov The inclusion of a chloropyridine group can further enhance these interactions, potentially leading to improved bioactivity.

Derivatives of morpholine have been widely studied and are recognized for their diverse pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. jocpr.com The versatility of the morpholine nucleus makes it a valuable component in the design of new therapeutic agents. nih.gov The combination of this heterocyclic system with a substituted pyridine (B92270) ring, as seen in this compound, creates a scaffold with the potential for a broad spectrum of biological effects.

Antimicrobial and Antifungal Research

The investigation of morpholine derivatives has revealed significant potential in combating microbial and fungal infections.

Inhibition of Mycelial Growth

Research into analogues of this compound has demonstrated notable effects on the growth of fungal mycelia. For instance, the compound Pyrimorph, a systemic antifungal agent, has shown excellent activity in inhibiting the mycelial growth of various fungal species. researchgate.net This inhibitory action is crucial in controlling the spread of pathogenic fungi. Studies on other morpholine derivatives have also highlighted their ability to suppress mycelial growth, indicating a common mechanism of action for this class of compounds. researchgate.net

Suppression of Zoosporangia Germination

In addition to inhibiting mycelial growth, analogues of this compound have been found to suppress the germination of zoosporangia. Pyrimorph, for example, is effective in suppressing the germination of Pseudoperonospora cubensis zoosporangia, with EC50 values ranging between 1.3 and 13.5 mM. researchgate.net This action prevents the initiation of fungal infection, a critical step in the life cycle of many plant pathogens.

Effects on Specific Fungal Species (e.g., Phytophthora infestans, Rhizoctonia solani)

Specific analogues of this compound have been evaluated against economically important fungal pathogens. Pyrimorph has demonstrated excellent activity against Phytophthora infestans and Rhizoctonia solani. researchgate.net Furthermore, some morpholine derivatives have shown significant inhibition ratios against R. solani. researchgate.net The effectiveness of these compounds against such resilient fungal species underscores their potential as agricultural fungicides.

Antibacterial Activity

The morpholine scaffold is a key feature in many compounds with demonstrated antibacterial properties. jocpr.com While specific data on the antibacterial activity of this compound is limited, studies on related morpholine derivatives have shown promising results. For instance, various synthesized morpholine derivatives have been screened for their antibacterial activity and have shown inhibitory effects against different bacterial strains. jocpr.comasianpubs.org The presence of the morpholine ring is often associated with the ability to interfere with bacterial cellular processes.

Anticancer Research and Cytotoxicity Studies

Preliminary investigations suggest that this compound and its analogues may possess anticancer properties. Research into related compounds has provided insights into their cytotoxic effects on cancer cells.

Studies on various quinoline (B57606) derivatives, which share structural similarities with the chloropyridine moiety, have shown significant anticancer activity. For example, certain 2-morpholino-4-anilinoquinoline compounds have exhibited potent cytotoxic effects against the HepG2 cancer cell line. nih.gov One such compound demonstrated increased activity and selectivity against cancer cells, along with the ability to inhibit cell migration and adhesion. nih.gov

Furthermore, 4-aminoquinazoline analogues, which also bear a nitrogen-containing heterocyclic system, have been identified as a class of cancer chemotherapeutic agents. researchgate.net These compounds have shown efficacy against solid tumors and act as inhibitors of tyrosine kinase and epidermal growth factor receptor (EGFR). researchgate.net The structural and electronic properties of the chloropyridine ring in this compound could potentially contribute to similar mechanisms of action. Preliminary studies indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth.

Cell Growth-Inhibitory Properties

Research has demonstrated that derivatives of this compound exhibit notable cell growth-inhibitory properties. For instance, a series of 4-aminoquinazoline derivatives, which share structural similarities, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov One compound, in particular, showed potent antiproliferative activity and was selected for further biological evaluation. nih.gov Similarly, novel 2-morpholino-4-anilinoquinoline derivatives, which also incorporate the morpholine moiety, have been synthesized and assessed for their anticancer potential against the HepG2 cell line, with some compounds showing significant activity. nih.gov The antiproliferative effects of pyrimidine-morpholine compounds have also been investigated, with some derivatives demonstrating notable cytotoxic effects. nih.gov

The mechanism behind these growth-inhibitory properties is often linked to the induction of apoptosis. For example, studies on certain quinoline-carboxamide derivatives revealed that they could induce apoptosis in cancer cells. researchgate.net Flow cytometric analysis of pyrimidine-morpholine compounds has also shown an increase in the percentage of apoptotic cells after treatment. nih.gov

Table 1: Antiproliferative Properties of Pyrimidine-Morpholine Compounds (2a-2h)

| Compound | Substituent | Cytotoxic Effect |

|---|---|---|

| 2a | Unsubstituted | Baseline |

| 2d | Electron-donating group | Decreased activity |

| 2g | CF3 (electron-withdrawing) | Best cytotoxic effect |

| Others | F, Br, CN (electronegative) | Enhanced toxic effect |

Data sourced from a study on pyrimidine-morpholine compounds. nih.gov

Specificity for Cancer Cell Lines

The inhibitory effects of these compounds can exhibit specificity towards certain types of cancer cells. For instance, a study on 7-chloroquinoline-benzimidazole hybrids found that carcinoma cell lines were more resistant to the investigated compounds compared to leukemia and lymphoma cells. mdpi.com In another study, a series of 4-aminoquinazoline derivatives were evaluated against six different cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov

Furthermore, research on pyrimidine-morpholine hybrids has shown varying antiproliferative properties against MCF-7 and SW480 cancer cell lines. nih.gov The sensitivity of different cancer cell lines to these compounds underscores the importance of targeted therapeutic approaches. For example, a series of 6-(pyrrolidin-1-ylsulfonyl)- nih.govdithiolo[4,5-b]quinoxaline-2-ylidines were found to be more sensitive to the MCF-7 human cancer cell line compared to HepG-2 and HCT-116. researchgate.net

Table 2: Investigated Cancer Cell Lines

| Compound Type | Investigated Cancer Cell Lines |

|---|---|

| 4-aminoquinazoline derivatives | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 nih.gov |

| 7-chloroquinoline-benzimidazole hybrids | Leukemia, Lymphoma, Carcinoma cell lines mdpi.com |

| Pyrimidine-morpholine hybrids | MCF-7, SW480 nih.gov |

| 6-(pyrrolidin-1-ylsulfonyl)- nih.govdithiolo[4,5-b]quinoxaline-2-ylidines | HepG-2, HCT-116, MCF-7 researchgate.net |

Potentiation of Chemotherapy

The concept of potentiating chemotherapy involves enhancing the efficacy of standard anticancer drugs. While direct studies on this compound's role in chemotherapy potentiation are not extensively detailed in the provided context, related research highlights this as a promising strategy. For instance, electrochemotherapy, which combines intralesional bleomycin (B88199) with electric pulses, has been shown to be more effective than chemotherapy alone in treating large neoplasms in companion animals, suggesting a remarkable superiority of the combined treatment. nih.gov This approach demonstrates the potential for enhancing the effects of chemotherapy through adjunctive treatments.

Enzyme Inhibition and Receptor Ligand Studies

The morpholine moiety is recognized as a valuable framework in medicinal chemistry due to its diverse biological activities and favorable pharmacokinetic properties. nih.gov This has led to the investigation of morpholine-containing compounds as inhibitors of various enzymes and as ligands for specific receptors.

Studies have explored derivatives of this compound and related structures as inhibitors of key enzymes implicated in cancer. For example, some compounds have been designed as inhibitors of PI3K, a promising therapeutic target in cancer. nih.gov Additionally, research has focused on the development of these compounds as antagonists or inverse agonists for receptors like the histamine (B1213489) H3 receptor. nih.gov

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

A significant area of investigation for compounds structurally related to this compound is the inhibition of dihydroorotate dehydrogenase (DHODH). nih.gov DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, and its inhibition has emerged as a potential therapeutic strategy for diseases like small cell lung cancer. nih.gov BAY2402234, a potent and selective small molecule inhibitor of DHODH, is currently being investigated in clinical trials for myeloid malignancies. clinicaltrials.gov

Impact on Pyrimidine Biosynthesis Pathway

Inhibition of DHODH disrupts the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. nih.gov This disruption can be observed through the accumulation of metabolites upstream of DHODH in the pyrimidine synthesis pathway, such as dihydroorotate and carbamoyl (B1232498) aspartate. nih.gov The sensitivity of cancer cells to DHODH inhibition can be influenced by their reliance on the de novo pathway versus salvage pathways for pyrimidine synthesis. nih.gov

Cell Cycle Progression Modulation (S-phase arrest)

The disruption of pyrimidine synthesis through DHODH inhibition can lead to the modulation of cell cycle progression. Specifically, it can cause an arrest in the S-phase of the cell cycle. researchgate.netresearchgate.net This is because a sufficient supply of nucleotides is critical for DNA replication, which occurs during the S-phase. By limiting the availability of pyrimidines, DHODH inhibitors can halt cell cycle progression and, consequently, inhibit tumor cell growth. researchgate.net Studies on various compounds have demonstrated their ability to induce cell cycle arrest at different phases, with some specifically causing an S-phase block. researchgate.netresearchgate.net

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). ppscreeningcentre.comscispace.com The inhibition of NAPE-PLD presents a potential therapeutic strategy for modulating the levels of these bioactive lipids.

Modulation of N-acylethanolamine (NAE) Biosynthesis

The biosynthesis of NAEs is a two-step process. nih.gov First, N-acyltransferases create N-acyl-phosphatidylethanolamines (NAPEs). nih.gov Subsequently, NAPE-PLD hydrolyzes NAPEs to produce NAEs and phosphatidic acid. nih.govresearchgate.net Reduced NAPE-PLD activity has been linked to conditions like cardiometabolic diseases, and its expression is decreased in unstable atherosclerotic plaques. nih.govresearchgate.net

The development of potent and selective NAPE-PLD inhibitors is crucial for studying the physiological roles of this enzyme. nih.gov One such inhibitor, LEI-401, has been shown to decrease NAE levels in the brains of mice. ppscreeningcentre.comscispace.com This demonstrates the potential of NAPE-PLD inhibitors to modulate NAE biosynthesis in a living system. ppscreeningcentre.comscispace.com The identification of small molecule activators of NAPE-PLD further highlights the enzyme's role in processes like efferocytosis (the clearance of apoptotic cells), suggesting that both inhibition and activation of NAPE-PLD could have therapeutic applications. researchgate.net

Effects on Endocannabinoid System

The endocannabinoid system, which includes cannabinoid receptors (CB1 and CB2) and their endogenous ligands like anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), is a critical regulator of various physiological processes. nih.govnih.gov The CB1 receptor is predominantly found in the central nervous system and its activation can inhibit neurotransmitter release. mdpi.com

By inhibiting NAPE-PLD, the production of anandamide, a key endocannabinoid, is reduced. ppscreeningcentre.comscispace.com This modulation of the endocannabinoid system can have significant behavioral effects. For instance, the NAPE-PLD inhibitor LEI-401 has been observed to impair fear extinction in mice, an effect that mirrors the action of a CB1 receptor antagonist. ppscreeningcentre.comscispace.com This suggests that there is a continuous production of NAEs in the brain that influences emotional behavior. ppscreeningcentre.comscispace.com The interplay between the opioid and cannabinoid systems is also noteworthy, as changes in the endocannabinoid system have been observed during morphine sensitization. nih.gov

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a vital role in the cellular response to DNA damage. acs.org It is a key component of cell cycle checkpoints, which halt cell division to allow for DNA repair. acs.orgmdpi.com Inhibiting CHK1 can force cancer cells with damaged DNA to enter mitosis prematurely, leading to cell death, a phenomenon known as mitotic catastrophe. mdpi.com This makes CHK1 an attractive target for cancer therapy, particularly in tumors with high levels of replication stress or defects in DNA repair pathways. nih.gov

Analogues of this compound have been investigated as CHK1 inhibitors. For instance, the racemic morpholin-2-yl-methyl derivative 12 demonstrated enhanced biochemical inhibition of CHK1 compared to its piperidine (B6355638) counterparts, leading to more potent checkpoint abrogation in cellular assays. acs.org Further optimization led to the development of CCT245737, a potent and selective oral CHK1 inhibitor. nih.govresearchgate.net This compound has shown efficacy both as a potentiator of DNA-damaging chemotherapy and as a single agent. nih.govresearchgate.net

Table 1: CHK1 Inhibition Data

| Compound | CHK1 IC50 (nM) | Cellular Potency (nM) |

|---|---|---|

| 8 | < 10 | < 100 |

| 9 | < 10 | < 100 |

| 12 | - | - |

| CCT245737 | 1.4 ± 0.3 | - |

Data sourced from multiple studies. acs.orgresearchgate.net

Induction of Apoptosis in Myc-overexpressing Cells

The c-Myc oncogene is a critical regulator of cell growth, proliferation, and apoptosis, and its overexpression is a hallmark of many human cancers. mdpi.comnih.gov Targeting the c-Myc pathway is a promising strategy for cancer treatment. nih.govmdpi.com The inhibition of CHK1 has been shown to be particularly effective in cancer cells with high levels of c-Myc. researchgate.net

The CHK1 inhibitor CCT245737 has demonstrated activity in preclinical models of neuroblastoma and lymphoma where Myc is amplified. researchgate.net The induction of apoptosis, or programmed cell death, is a key mechanism through which CHK1 inhibitors exert their anti-cancer effects. mdpi.compreprints.org In human cancer cell lines, the downregulation of c-Myc in combination with other agents can lead to an accumulation of cells in the G0-G1 phase of the cell cycle and induce apoptosis. nih.gov This process often involves the activation of caspases, which are key executioners of the apoptotic pathway. nih.gov

Antimalarial Activity

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a major global health challenge due to the emergence of drug-resistant strains. nih.govdoi.org This necessitates the urgent discovery of new antimalarial drugs with novel mechanisms of action. nih.gov

Inhibition of Plasmodium falciparum

Plasmodium falciparum is the most lethal species of the malaria parasite. doi.orgnih.gov Research into new antimalarial agents has explored a variety of chemical scaffolds, including those containing a morpholine moiety. A series of morpholine analogues featuring a hydroxyethylamine (HEA) pharmacophore were synthesized and evaluated for their activity against the 3D7 strain of P. falciparum. rsc.org One of these analogues, 6k , emerged as a hit compound with a significant inhibitory concentration. rsc.org

Further studies on morpholine-containing compounds have shown their potential to suppress P. falciparum parasites. nih.gov For example, the compound SAM13-2HCl, a derivative of SKM13 containing a morpholine amide, exhibited a higher selective index against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum in vitro compared to its parent compound. nih.gov This suggests that the inclusion of the morpholine amide group may enhance antimalarial efficacy. nih.gov The development of hybrid molecules, such as those combining the quinoline core of existing antimalarials with other pharmacophores, is also a promising strategy. doi.orgmdpi.com

**Table 2: Antimalarial Activity against *P. falciparum***

| Compound | Strain | IC50 (µM) |

|---|---|---|

| 6k | 3D7 | 5.059 ± 0.2036 |

| SAM13-2HCl | 3D7 | - |

| SAM13-2HCl | K1 | - |

IC50 values represent the concentration required to inhibit 50% of parasite growth. rsc.org

Targeting Falcipain-2 Enzyme

Falcipain-2, a cysteine protease of the malaria parasite Plasmodium falciparum, is a crucial enzyme for the parasite's survival, primarily involved in the degradation of host hemoglobin. nih.gov This essential role makes it a significant target for the development of new antimalarial drugs. nih.gov While no direct studies on the interaction between this compound and falcipain-2 have been reported, research on analogous structures containing morpholine moieties provides insights into the potential of this chemical class.

The investigation of various inhibitors has been a key strategy in understanding the function and therapeutic potential of targeting falcipain-2. nih.gov The development of small molecule inhibitors is a significant area of research in the quest for new antimalarial treatments. nih.govnih.gov

Table 1: Falcipain-2 Inhibitory Activity of an Analogous Morpholine-Containing Compound

| Compound Name | Target | Activity | Reference |

| morpholine urea-Leu-homoPhe-phenyl vinyl sulfone | Falcipain-2, P. falciparum | Potent inhibitor |

Anti-Mycobacterial Activity

The global health threat of tuberculosis, caused by Mycobacterium tuberculosis, necessitates the discovery of novel therapeutic agents. Pyridine and its derivatives have been a focus of such research. Although direct anti-mycobacterial screening data for this compound is not available in the reviewed literature, studies on related compounds offer valuable structure-activity relationship (SAR) insights.

A study on 2,6-disubstituted thiosemicarbazone derivatives of pyridine investigated their tuberculostatic activity. jocpr.com The research revealed that the inclusion of a morpholine ring in the side chain of some derivatives led to a decrease in their anti-tuberculosis potency against both standard and resistant strains of Mycobacterium. jocpr.com This suggests that while the pyridine core is important, the nature of the substituents significantly modulates the biological activity.

Conversely, other research has highlighted the potential of different pyridine derivatives. For instance, pyrazolo[1,5-a]pyrimidines containing a pyridine moiety have been identified as potent inhibitors of mycobacterial ATP synthase. nih.gov Furthermore, a series of novel quinolinone-based thiosemicarbazones demonstrated potent activity against M. tuberculosis.

Table 2: Anti-mycobacterial Activity of Pyridine Analogues

| Compound Class | Key Structural Feature | Observed Activity | Reference |

| 2,6-disubstituted thiosemicarbazone derivatives of pyridine | Morpholine in side chain | Decreased anti-tuberculosis potency | jocpr.com |

| Pyrazolo[1,5-a]pyrimidines | Pyridine moiety | Potent inhibitors of mycobacterial ATP synthase | nih.gov |

Potential Applications in Neurological Disorders

The morpholine ring is a recognized "privileged" scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). nih.gov Its physicochemical properties, such as its ability to improve aqueous solubility and cross the blood-brain barrier, make it an attractive component in the design of neuro-active drugs. nih.gov While there are no specific studies on the neurological applications of this compound, the broader class of morpholine-containing compounds has been extensively investigated for various neurological disorders.

Morpholine derivatives have been explored for their potential in treating conditions like Alzheimer's disease and Parkinson's disease. nih.gov The structural similarity of some morpholine-containing compounds to endogenous neurotransmitters is a key aspect of their design. nih.gov Pyrimidine derivatives, which share a heterocyclic nature with pyridine, have also been investigated for their potential in managing Alzheimer's disease through various mechanisms, including anti-inflammatory effects. researchgate.net

The pyridine nucleus itself is found in numerous alkaloids with activity in the CNS. nih.gov This further supports the rationale for exploring pyridine derivatives for neurological applications. The development of drugs for CNS disorders is a complex process, and the inclusion of structural motifs like morpholine is a strategy employed to enhance the drug-like properties of potential therapeutic agents. nih.gov

Table 3: Investigated Neurological Applications of Analogous Compounds

| Compound Class | Structural Feature | Potential Application | Reference |

| Morpholine derivatives | Morpholine ring | CNS disorders (general), Alzheimer's, Parkinson's | nih.gov |

| Pyrimidine derivatives | Pyrimidine ring | Alzheimer's disease | researchgate.net |

| Pyridine alkaloids | Pyridine ring | CNS activity | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Morpholine (B109124) Moiety on Biological Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their properties. nih.gov Its presence in a compound can significantly influence biological activity due to its unique physicochemical and structural characteristics.

The morpholine moiety is known to improve the pharmacokinetic profile of drug candidates. researchgate.netnih.gov Its inclusion can lead to better solubility, a crucial factor for absorption and distribution in the body. nih.gov The nitrogen atom in the morpholine ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, allowing for favorable interactions with biological targets. nih.gov This combination of features often contributes to improved metabolic stability and permeability across biological membranes, including the blood-brain barrier. nih.gov

In various classes of compounds, the morpholine ring is essential for activity. For instance, in a series of pyrimidine (B1678525) derivatives, the replacement of other side chains with a morpholine amide group demonstrated superior activity. nih.gov The morpholine ring can act as a key pharmacophore that binds to the target protein or as a scaffold that correctly orients other functional groups for optimal interaction. nih.govnih.gov Furthermore, introducing bridged morpholine structures has been shown to dramatically improve the selectivity of inhibitors targeting enzymes like mTOR by creating a better fit in the enzyme's binding pocket. researchgate.net

The table below summarizes the general contributions of the morpholine moiety to the biological activity of various compounds.

| Property | Influence of Morpholine Moiety | Source |

| Pharmacokinetics | Improves solubility, metabolic stability, and permeability. | researchgate.netnih.gov |

| Binding Interactions | The oxygen atom acts as a hydrogen bond acceptor; the nitrogen is weakly basic. | nih.gov |

| Biological Activity | Can enhance potency and selectivity. | nih.govresearchgate.net |

| Structural Role | Acts as a privileged scaffold and pharmacophore. | nih.govnih.gov |

Impact of Pyridine (B92270) Substituents on Potency and Selectivity

The nature and position of substituents on the pyridine ring are critical determinants of a molecule's potency and selectivity. The pyridine ring itself is a key structural motif in many biologically active compounds, and its electronic properties can be finely tuned through substitution. nih.gov

Different substituents can have varied effects. For instance, studies on NNN pincer-type ligands showed that electron-donating groups on the pyridine ring increase the electron density around a coordinated metal center, while electron-withdrawing groups like -NO2 decrease the donor capability of the pyridine nitrogen. nih.gov The table below illustrates the impact of various pyridine substituents on the activity of different compound series.

| Substituent | Effect on Potency/Selectivity | Compound Series Context | Source |

| Bromo | 4- to 55-fold greater affinity at β2 than β4-containing receptors. | Epibatidine Analogs | nih.gov |

| Fluoro | 52- to 875-fold greater affinity at β2- than β4-containing receptors. | Epibatidine Analogs | nih.gov |

| Norchloro | 114- to 3500-fold greater affinity at β2- than β4-containing receptors. | Epibatidine Analogs | nih.gov |

| Amino | 10- to 115-fold greater affinity at β2- than β4-containing receptors. | Epibatidine Analogs | nih.gov |

| -NO2 (Nitro) | Decreases the donor capability of the pyridine nitrogen. | NNN Pincer Ligands | nih.gov |

Effect of Substituent Position and Electronic Properties

The position of a substituent on the pyridine ring is as important as its chemical nature. The nitrogen atom in the pyridine ring makes the electronic distribution uneven, affecting the reactivity of the carbon atoms at different positions. uoanbar.edu.iq

Positions C2, C4, and C6: These positions are electron-deficient and thus more susceptible to nucleophilic attack. uoanbar.edu.iqresearchgate.net The chlorine atom at the C2 position in 4-(2-chloropyridin-3-yl)morpholine makes this position a likely site for nucleophilic substitution reactions.

Positions C3 and C5: These positions are more electron-rich compared to C2, C4, and C6, making them the preferred sites for electrophilic substitution, although pyridine is generally less reactive than benzene (B151609) towards electrophiles. nih.govuoanbar.edu.iq

The electronic properties of substituents (electron-donating vs. electron-withdrawing) have a profound effect that is modulated by their position. An electron-withdrawing group at the C2 or C4 position will further enhance the susceptibility of that position to nucleophilic attack. uoanbar.edu.iq Conversely, an electron-donating group at the C3 position can facilitate electrophilic substitution. Studies on substituted pyridines have shown that the basicity of the ring, and therefore its interaction with biological targets, is directly related to the nature and position of its substituents. researchgate.net For instance, electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it. researchgate.net

The electronic influence of substituents can be quantified by parameters like the Hammett σ values, which correlate with interaction energies in systems involving substituted pyridines. acs.org

| Substitution Position | General Reactivity | Influence of Substituents | Source |

| C2, C4, C6 | Electron-deficient; prone to nucleophilic substitution. | Electron-withdrawing groups enhance reactivity. | uoanbar.edu.iqresearchgate.net |

| C3, C5 | More electron-rich; prone to electrophilic substitution. | Electron-donating groups enhance reactivity. | nih.govuoanbar.edu.iq |

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. mdpi.com Conformational analysis studies how the spatial arrangement of atoms affects a molecule's stability and biological activity. For molecules like this compound, the relative orientation of the pyridine and morpholine rings is a key determinant of efficacy.

The flexibility of the morpholine ring and the rotational freedom around the bond connecting it to the pyridine ring mean the molecule can adopt various conformations. However, often only one or a small subset of these conformations is biologically active. mdpi.com Studies on other bioactive molecules have shown that locking a molecule into a specific, "bioactive" conformation can lead to a significant increase in potency. nih.gov For example, in a series of acyclic phosphonate (B1237965) nucleotides, constraining the conformation of a pyrrolidine (B122466) ring via hydrogen bonding resulted in potent inhibitors. nih.gov

Computational modeling and NMR spectroscopy are common tools used to study the preferred conformations of molecules. mdpi.comnih.gov In the context of kinase inhibitors, the conformation of the morpholine ring can be critical. It might need to twist relative to the core scaffold to fit into a specific hydrophobic pocket of the enzyme, and this trajectory can be crucial for binding affinity. nih.gov Computational studies on C-nucleoside analogues of tiazofurin (B1684497) revealed that biological activity requires an energetically favorable conformer. nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to create a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict the activity of new, unsynthesized compounds. researchgate.net

For a class of compounds like substituted pyridinyl-morpholines, a QSAR model could be developed to guide the synthesis of more potent analogs. The process involves:

Synthesizing and testing a series of related compounds.

Calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic properties).

Using statistical methods to build an equation that relates the descriptors to the observed biological activity. researchgate.net

The interpretation of a QSAR model can provide valuable insights into the SAR, helping to identify which structural features are most important for activity. nih.gov For example, a QSAR study on angiotensin II receptor antagonists identified key pharmacophoric features, including a hydrogen bond acceptor and hydrophobic regions, that were crucial for activity. researchgate.net While a specific QSAR study for this compound is not publicly available, the principles of QSAR would be directly applicable to its optimization.

Design Principles for Enhanced Potency and Selectivity

Based on the SAR principles discussed, several design strategies can be proposed to create analogs of this compound with enhanced potency and selectivity.

Modification of the Morpholine Ring: While the morpholine ring is often beneficial, its modification can lead to improvements. Introducing substituents on the morpholine ring or replacing it with a bridged morpholine could enhance selectivity by allowing the molecule to access deeper pockets in the target protein. researchgate.net For example, replacing a morpholine with a bridged analogue led to a 26,000-fold increase in selectivity for mTOR over PI3Kα. researchgate.net

Systematic Variation of Pyridine Substituents: The chlorine at the C2 position can be replaced with other halogens (F, Br, I) or with small alkyl or cyano groups to fine-tune electronic properties and binding interactions. Exploring different substituents at other positions on the pyridine ring (C4, C5, C6) could also uncover beneficial interactions with the target. nih.gov

Conformational Constraint: Introducing structural elements that reduce the conformational flexibility of the molecule can lock it into its bioactive conformation, thus increasing potency. This could be achieved by creating a bicyclic system that incorporates the morpholine and pyridine rings. nih.gov

Isosteric Replacement: The pyridine ring could be replaced with other heteroaromatic rings (e.g., pyrimidine, pyrazine) to explore different hydrogen bonding patterns and electronic distributions. The morpholine oxygen could be replaced with sulfur (thiomorpholine) to alter polarity and binding. For example, replacing an azaindole with a 1H-pyrrolo[2,3-d]pyridazine in a series of ATR inhibitors successfully removed hERG liability while maintaining potency. nih.gov

By systematically applying these design principles, medicinal chemists can rationally design novel compounds based on the this compound scaffold with a higher probability of achieving the desired biological profile.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as 4-(2-Chloropyridin-3-yl)morpholine, might interact with a protein target.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, studies on analogous compounds containing morpholine (B109124) and 2-chloropyridine (B119429) moieties provide valuable insights. For instance, morpholine derivatives have been docked against various protein targets, including those involved in cancer and infectious diseases. gyanvihar.orgmdpi.com These studies often reveal that the morpholine ring can form crucial hydrogen bonds with amino acid residues in the active site of a protein.

Based on these analogous studies, a hypothetical molecular docking of this compound could be expected to exhibit similar interactions. The nitrogen and oxygen atoms of the morpholine ring would be potential hydrogen bond acceptors, while the pyridine (B92270) ring could engage in aromatic interactions.

Table 1: Potential Molecular Interactions of this compound Based on Analogous Compounds

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Morpholine Ring | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine |

| Pyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Chlorine Atom | Halogen Bonding, Hydrophobic Interactions | Leucine, Isoleucine, Valine |

Virtual Screening for Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

There is no direct evidence from the available literature of this compound being identified as a hit from a virtual screening campaign. However, virtual screening of libraries containing quinoline (B57606) and morpholine derivatives has been successfully employed to identify potential therapeutic agents for various diseases, including COVID-19 and malaria. nih.govmdpi.com

For example, a virtual screening of a quinoline-derived library against SARS-CoV-2 targets identified several potential inhibitors. nih.gov Similarly, collaborative virtual screening efforts have identified promising hits against Trypanosoma cruzi, the parasite that causes Chagas disease. These studies underscore the utility of in silico screening for identifying novel scaffolds.

The process of virtual screening typically involves the following steps:

Library Preparation: A large database of chemical compounds is prepared, often containing millions of molecules.

Target Preparation: A 3D structure of the biological target is obtained, usually from X-ray crystallography or homology modeling.

Docking: The library of compounds is docked into the active site of the target protein.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity.

Hit Selection: The top-ranked compounds are selected for further experimental validation.

Prediction of Pharmacophore Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be used to identify new ligands with similar biological activity.

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry due to its frequent presence in biologically active compounds and its ability to engage in favorable interactions with biological targets. rjeid.com Key pharmacophoric features of the morpholine moiety include:

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.

Hydrophilic Nature: The morpholine ring imparts a degree of water solubility to the molecule, which can be beneficial for its pharmacokinetic properties.

For this compound, a pharmacophore model would likely include the hydrogen bond accepting features of the morpholine ring, as well as aromatic and hydrophobic features associated with the 2-chloropyridine ring. The development of such a model could guide the design of new analogs with improved potency or selectivity. nih.govresearchgate.net

Table 2: Predicted Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Moiety |

| Hydrogen Bond Acceptor | Morpholine Oxygen, Morpholine Nitrogen, Pyridine Nitrogen |

| Aromatic Ring | Pyridine Ring |

| Hydrophobic Group | Chloro-substituent |

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process used to find the most stable conformation of a molecule.

The morpholine ring of this compound exists in a chair conformation, which is the most stable conformation for six-membered rings like cyclohexane. pressbooks.pub In this conformation, the substituents on the ring can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents generally prefer the equatorial position. libretexts.org

For this compound, the 2-chloropyridin-3-yl group is a bulky substituent on the morpholine nitrogen. However, due to the nature of the nitrogen atom's bonding and the rapid inversion at nitrogen, the conformational preference is more complex than in a simple substituted cyclohexane. Computational energy minimization studies would be required to determine the precise energetic landscape of the different conformations. Such studies would calculate the potential energy of the molecule for different arrangements of its atoms and identify the lowest energy (most stable) conformation. mdpi.com

Studies on Reaction Mechanisms and Stereoselectivity

The synthesis of this compound typically involves the nucleophilic substitution of a halogen on the pyridine ring by morpholine. jocpr.com A likely synthetic route would be the reaction of 2,3-dichloropyridine (B146566) with morpholine.

The mechanism of this reaction is likely a nucleophilic aromatic substitution (SNAr). In this mechanism, the nucleophile (morpholine) attacks the electron-deficient pyridine ring, forming a Meisenheimer complex as an intermediate. The leaving group (a chloride ion) is then eliminated to give the final product. The presence of the electron-withdrawing nitrogen atom in the pyridine ring facilitates this reaction. abertay.ac.uk

The reaction is generally not stereoselective as the starting materials and the product are achiral. However, if substituted morpholines were used, the stereochemistry of the product would depend on the stereochemistry of the starting material.

Preclinical and Translational Research Perspectives

In Vivo Efficacy Studies

Direct in vivo efficacy studies specifically on 4-(2-chloropyridin-3-yl)morpholine are not extensively documented in publicly available literature. However, the therapeutic potential of closely related analogs offers valuable insights. For instance, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), a compound featuring the 3-chloropyridin-2-yl moiety, has demonstrated significant analgesic properties in in vivo rat models. BCTC acts as a potent antagonist of the vanilloid receptor 1 (VR1), a key player in pain signaling. This suggests that compounds incorporating the chloropyridine structure, such as this compound, could be explored for similar activities.

Furthermore, a series of 4-aminoquinazoline derivatives containing morpholine (B109124) moieties have been synthesized and evaluated for their in vivo anti-trypanosomal activity. One promising compound from this series demonstrated a clear reduction of parasitemia in an in vivo model of Trypanosoma cruzi infection, the causative agent of Chagas disease. researchgate.net This highlights the potential for morpholine-containing compounds to be developed into effective treatments for parasitic diseases.

Pharmacokinetic and Pharmacodynamic Considerations for Drug Development

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles are critical for the development of any pharmaceutical lead. While specific data for this compound is limited, studies on analogous structures provide a framework for understanding its potential behavior in biological systems.

The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov It is a versatile scaffold that can enhance metabolic stability and aqueous solubility. google.com The pharmacokinetics of 3-cyan-2-morpholino-5-(pyrid-4-yl)pyridine (AWD 122-14), a cardiotonic agent, were studied in rats. The compound was found to be rapidly absorbed and eliminated, with a plasma half-life of approximately 1.59 hours and an absolute oral bioavailability of 11%. researchgate.netresearchgate.net It was primarily metabolized, with less than 5% of the dose excreted unchanged in the urine. researchgate.net

Similarly, the VR1 antagonist BCTC, which contains a 3-chloropyridin-2-yl group, was found to be orally bioavailable in rats with a plasma half-life of about 1 hour and significant penetration into the central nervous system. jocpr.com These findings suggest that this compound may also possess favorable pharmacokinetic characteristics for drug development.

Table 1: Pharmacokinetic Parameters of Related Morpholine Derivatives in Rats

| Compound | Route of Administration | Half-life (t½) | Oral Bioavailability (F) | Primary Route of Elimination |

| AWD 122-14 researchgate.netresearchgate.net | Oral | ~1.59 h | 11% | Metabolism |

| BCTC jocpr.com | Oral | ~1 h | Significant | Not specified |

This table presents data for compounds structurally related to this compound to provide an insight into potential pharmacokinetic properties.

Development as Pharmaceutical Leads and Candidate Selection

The combination of the morpholine and chloropyridine scaffolds in this compound makes it an attractive starting point for the development of pharmaceutical leads. Both morpholine and pyridine (B92270) are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. nih.govmdpi.com The morpholine ring is known to improve the physicochemical properties of molecules, such as solubility and metabolic stability. google.comresearchgate.net

The chloropyridine moiety provides a handle for further chemical modification through various coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. For instance, with PI-103 as a lead compound, a series of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] nih.govresearchgate.nettriazin-4-yl)morpholine derivatives were designed and synthesized as novel PI3K inhibitors for cancer therapy. nih.gov Several of these compounds showed potent anti-proliferative activity against various cancer cell lines. nih.gov

The selection of a candidate for further development would depend on a comprehensive evaluation of its in vitro potency, selectivity, pharmacokinetic profile, and in vivo efficacy and safety.

Applications in Agrochemicals

The morpholine and chloropyridine moieties are also found in various agrochemicals. Morpholine derivatives are known to possess antifungal and antibacterial properties. jocpr.com A notable example is the fungicide Pyrimorph, a morpholine derivative containing a chloropyridine group. researchgate.net Pyrimorph is effective against various plant pathogens, including Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes. researchgate.net

While there are no direct reports of this compound being used as an agrochemical, its structural similarity to active compounds like Pyrimorph suggests its potential for investigation in this area. The development of new agrochemicals is crucial to combat the emergence of resistant strains of plant pathogens.

Table 2: Example of a Morpholine-Containing Agrochemical

| Agrochemical | Chemical Class | Target Pathogens (Examples) |

| Pyrimorph researchgate.net | Carboxylic acid amide (CAA) fungicide | Phytophthora infestans, Phytophthora capsici, Pseudoperonospora cubensis |

Role as Synthetic Intermediates for Complex Molecules

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. The chlorine atom on the pyridine ring is a key functional group that allows for various chemical transformations, such as nucleophilic substitution and cross-coupling reactions.

For example, 2-chloropyridines are used as starting materials in the synthesis of complex natural products and other biologically active compounds. A series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold were synthesized and showed insecticidal activity. The synthesis of these compounds involved the use of a chloropyridine derivative as a key intermediate.

The ability to functionalize the chloropyridine ring makes this compound a versatile intermediate for creating libraries of compounds for drug discovery and agrochemical research. The synthesis of 4-[(2-chloropyridin-3-yl)carbonyl]morpholine from 2-chloronicotinic acid has been reported, further demonstrating the utility of this class of compounds as synthetic intermediates.

Q & A

Q. How is regioselectivity analyzed in multi-step syntheses of complex morpholine derivatives?

- Answer: High-resolution LC-MS/MS tracks intermediates, while 2D NMR (COSY, HSQC) confirms regiochemistry. For example, NOESY correlations distinguish between para- and meta-substituted pyridines in final products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.